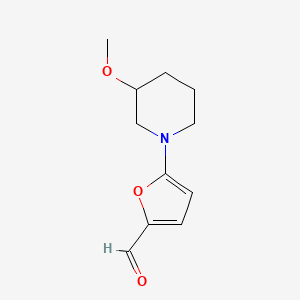
5-(3-Methoxypiperidin-1-yl)furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Methoxypiperidin-1-yl)furan-2-carbaldehyde is an organic compound with the molecular formula C₁₁H₁₅NO₃ It is a derivative of furan, a heterocyclic organic compound, and contains a piperidine ring substituted with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxypiperidin-1-yl)furan-2-carbaldehyde typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions. For example, 3-methoxypiperidine can be reacted with a suitable electrophile to form the desired product.
Formylation: The formyl group can be introduced using Vilsmeier-Haack reaction conditions, which involve the use of a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methoxypiperidin-1-yl)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy group on the piperidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
Oxidation: 5-(3-Methoxypiperidin-1-yl)furan-2-carboxylic acid.
Reduction: 5-(3-Methoxypiperidin-1-yl)furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-Methoxypiperidin-1-yl)furan-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Its derivatives may be studied for their biological activities, such as antimicrobial or anticancer properties.
Industrial Applications: It can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-(3-Methoxypiperidin-1-yl)furan-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and piperidine moiety can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(3-Hydroxypiperidin-1-yl)furan-2-carbaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.
5-(3-Methylpiperidin-1-yl)furan-2-carbaldehyde: Similar structure but with a methyl group instead of a methoxy group.
5-(3-Ethoxypiperidin-1-yl)furan-2-carbaldehyde: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
5-(3-Methoxypiperidin-1-yl)furan-2-carbaldehyde is unique due to the presence of the methoxy group on the piperidine ring, which can influence its reactivity and interactions with biological targets. This structural feature may impart distinct pharmacological properties compared to its analogs.
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
5-(3-methoxypiperidin-1-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO3/c1-14-9-3-2-6-12(7-9)11-5-4-10(8-13)15-11/h4-5,8-9H,2-3,6-7H2,1H3 |
InChI Key |
POWZGBXXXCLVLA-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCN(C1)C2=CC=C(O2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


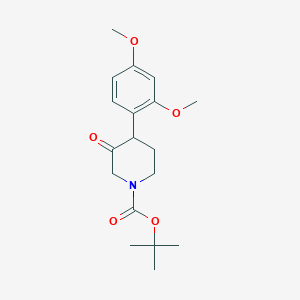
![[2-(Trifluoromethyl)phenyl]methanesulfonyl fluoride](/img/structure/B15252923.png)
![Ethyl spiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B15252931.png)

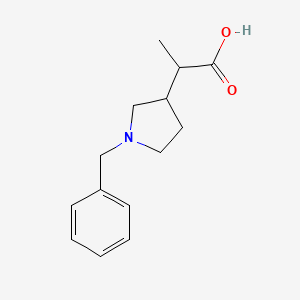
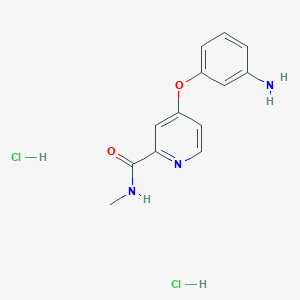
![tert-Butyl N-[6-(propylsulfanyl)hexyl]carbamate](/img/structure/B15252974.png)
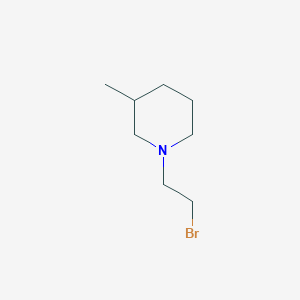
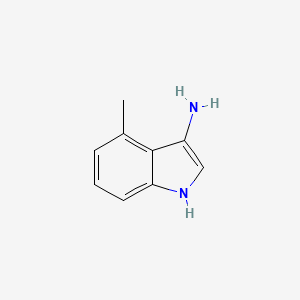
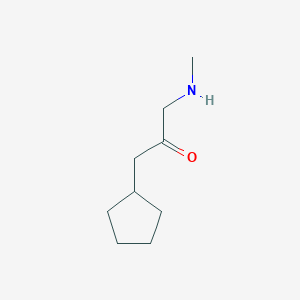
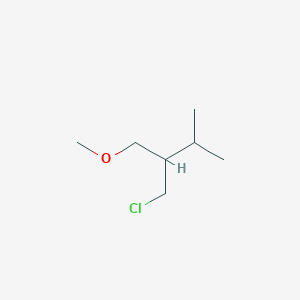
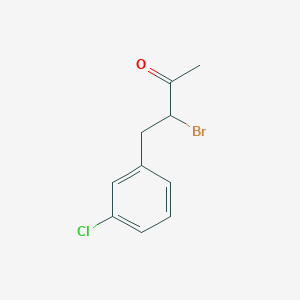
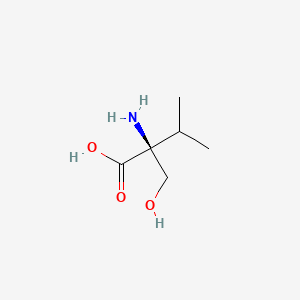
![(S)-2-([1,1'-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B15253028.png)
